N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-3,4-dimethoxybenzene-1-sulfonamide
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Overview
Description
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-3,4-dimethoxybenzene-1-sulfonamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, a furyl group, and a dimethoxybenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-3,4-dimethoxybenzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the fluorophenyl and furyl groups. The final step involves the sulfonation of the dimethoxybenzene moiety.
Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU.
Introduction of Fluorophenyl and Furyl Groups: The fluorophenyl group can be introduced via a nucleophilic substitution reaction, while the furyl group can be added through a similar substitution reaction or via a coupling reaction.
Sulfonation: The final step involves the sulfonation of the dimethoxybenzene moiety using a sulfonating agent such as chlorosulfonic acid or sulfur trioxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-3,4-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and furyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst or base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-3,4-dimethoxybenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly as an inhibitor of human equilibrative nucleoside transporters (ENTs).
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemistry: The compound is used in structure-activity relationship (SAR) studies to explore its interactions with various biological targets.
Industry: It may have applications in the development of new drugs or chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-3,4-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. For example, as an inhibitor of human equilibrative nucleoside transporters, it binds to the transporter proteins and prevents the uptake of nucleosides . This can affect various cellular processes, including nucleotide synthesis and adenosine regulation.
Comparison with Similar Compounds
Similar Compounds
1-(p-Fluorophenyl)piperazine: A simpler analogue with a piperazine ring substituted with a fluorophenyl group.
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): Another compound with a similar piperazine structure but different substituents.
Uniqueness
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-3,4-dimethoxybenzene-1-sulfonamide is unique due to its combination of fluorophenyl, furyl, and dimethoxybenzenesulfonamide groups
Biological Activity
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-3,4-dimethoxybenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry, primarily due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C19H22F N3O4S |
Molecular Weight | 389.45 g/mol |
LogP | 1.577 |
Polar Surface Area | 52.58 Ų |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 1 |
This compound exhibits biological activity through several mechanisms:
- Serotonin Reuptake Inhibition : Similar to other compounds in the piperazine class, it may act as a selective serotonin reuptake inhibitor (SSRI), potentially improving mood and alleviating symptoms of depression .
- Anti-inflammatory Properties : The sulfonamide moiety suggests potential anti-inflammatory effects by inhibiting enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound may interact with various neurotransmitter receptors, influencing neurotransmission and signaling pathways in the central nervous system .
Biological Activity and Pharmacological Effects
Research indicates that this compound could have various therapeutic applications:
- Antidepressant Activity : Studies have shown that piperazine derivatives can enhance serotonin levels in the brain, which is crucial for mood regulation .
- Anticancer Potential : Some derivatives of piperazines have demonstrated activity against cancer cell lines, suggesting that this compound may also possess anticancer properties .
- Neuroprotective Effects : The interaction with serotonin receptors may confer neuroprotective effects, making it a candidate for treating neurodegenerative diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Antidepressant Efficacy : A study reported that piperazine derivatives showed significant binding affinity to serotonin transporters, suggesting potential as antidepressants with fewer side effects than existing SSRIs .
- Inhibition of Carbonic Anhydrase : Research highlighted that certain piperazine-based compounds inhibited carbonic anhydrase, an enzyme involved in various physiological processes, indicating possible applications in treating conditions like glaucoma and epilepsy .
- Cell Signaling Studies : Investigations into the compound’s effect on cell signaling pathways revealed modulation of neurotransmitter release, contributing to its potential as a therapeutic agent for neurological disorders .
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O5S/c1-31-23-10-9-18(16-24(23)32-2)34(29,30)26-17-21(22-8-5-15-33-22)28-13-11-27(12-14-28)20-7-4-3-6-19(20)25/h3-10,15-16,21,26H,11-14,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHVFTOBOYAQIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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